molecular formula C12H8ClNO B2370636 2-(4-Chlorophenyl)nicotinaldehyde CAS No. 885950-19-6

2-(4-Chlorophenyl)nicotinaldehyde

Cat. No.: B2370636
CAS No.: 885950-19-6
M. Wt: 217.65
InChI Key: PJNJVFWVQRIGKX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . It is a derivative of nicotinaldehyde, where a 4-chlorophenyl group is attached to the second position of the nicotinaldehyde ring.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)nicotinaldehyde can be achieved through several methods. One common approach involves the reduction of the corresponding nicotinic acid morpholinamides . The process typically includes the following steps:

Chemical Reactions Analysis

2-(4-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

2-(4-Chlorophenyl)nicotinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

2-(4-Chlorophenyl)nicotinaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical properties imparted by the chlorine atom, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNJVFWVQRIGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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